molecular formula C18H16N2O4 B4437112 3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-hydroxy-2-methylphenyl)benzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-hydroxy-2-methylphenyl)benzamide

Cat. No. B4437112
M. Wt: 324.3 g/mol
InChI Key: MQBQZPWESCJQAJ-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-hydroxy-2-methylphenyl)benzamide, commonly known as DOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DOP is a benzamide derivative with a pyrrolidine ring that has been synthesized through various methods. Additionally, this paper will explore future directions for DOP research.

Mechanism of Action

The mechanism of action of DOP is not fully understood, but it is believed to act through multiple pathways. Research has shown that DOP inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins, a type of molecule that is involved in inflammation. Additionally, DOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action may contribute to its antitumor activity.
Biochemical and physiological effects:
DOP has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activity, DOP has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This property makes DOP a potential candidate for the treatment of hyperpigmentation disorders such as melasma.

Advantages and Limitations for Lab Experiments

DOP has several advantages for lab experiments, including its high purity and stability. However, DOP can be difficult to synthesize, requiring multiple steps and the use of coupling agents. Additionally, the mechanism of action of DOP is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

For DOP research include the development of DOP derivatives, further investigation of its mechanism of action, and exploring its potential applications in the treatment of various diseases.

Scientific Research Applications

DOP has been studied for its potential applications in medicinal chemistry. Research has shown that DOP has antitumor activity, and it has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. Additionally, DOP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-hydroxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-9-14(21)5-6-15(11)19-18(24)12-3-2-4-13(10-12)20-16(22)7-8-17(20)23/h2-6,9-10,21H,7-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBQZPWESCJQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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